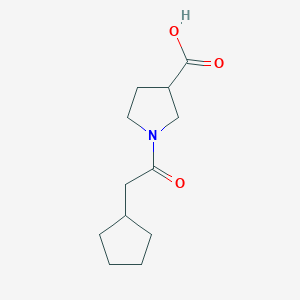

Ácido 1-(2-ciclopentilacetil)pirrolidina-3-carboxílico

Descripción general

Descripción

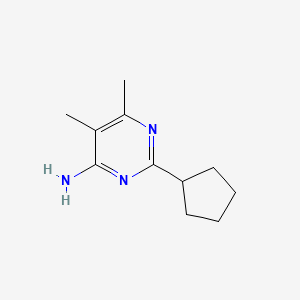

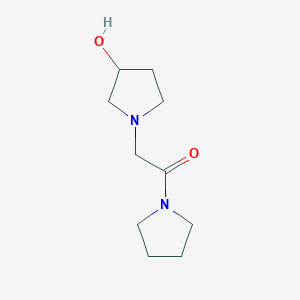

“1-(2-Cyclopentylacetyl)pyrrolidine-3-carboxylic acid” is a compound that incorporates a pyrrolidine ring . The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Synthesis Analysis

The synthesis of pyrrolidine-3-carboxylic acid derivatives can be achieved via asymmetric Michael addition reactions of carboxylate-substituted enones . This method allows for the concise synthesis of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids .Molecular Structure Analysis

The molecular structure of “1-(2-Cyclopentylacetyl)pyrrolidine-3-carboxylic acid” is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis

Carboxylic acids, such as “1-(2-Cyclopentylacetyl)pyrrolidine-3-carboxylic acid”, exhibit certain chemical properties. They can undergo reactions involving the O-H bond, reactions at the carbonyl bond, decarboxylation, and substitution on the R group .Aplicaciones Científicas De Investigación

Descubrimiento de fármacos y química medicinal

El anillo de pirrolidina, una estructura central en el ácido 1-(2-ciclopentilacetil)pirrolidina-3-carboxílico, se utiliza ampliamente en el descubrimiento de fármacos debido a su versatilidad y actividad biológica. A menudo se emplea para crear compuestos para el tratamiento de enfermedades humanas. El anillo saturado de cinco miembros ofrece varias ventajas:

- Exploración eficiente de los farmacóforos: Debido a su hibridación sp3, permite una exploración eficiente del espacio del farmacóforo .

- Contribución a la estereoquímica: Contribuye a la estereoquímica de la molécula, lo cual es crucial para la unión a proteínas enantioselectivas .

- Cobertura 3D: La no planaridad del anillo, conocida como "pseudorrotación", aumenta la cobertura tridimensional, mejorando las interacciones moleculares .

Investigación de estereoisómeros

La estereogenicidad de los carbonos en el anillo de pirrolidina significa que se pueden sintetizar diferentes estereoisómeros. Estos isómeros pueden tener perfiles biológicos diversos debido a sus diferentes modos de unión a las proteínas. Este aspecto es particularmente importante en el desarrollo de fármacos enantioselectivos, donde la orientación espacial de los sustituyentes puede llevar a diferencias significativas en la eficacia y la seguridad .

Estudios de relación estructura-actividad (SAR)

Los estudios de SAR que involucran derivados de pirrolidina han revelado que ciertas configuraciones y sustituyentes pueden afectar significativamente la actividad biológica. Por ejemplo, la configuración cis de los sustituyentes en las posiciones 3 y 4 del anillo de pirrolidina a menudo se prefiere sobre la orientación trans. Este conocimiento es vital para diseñar nuevos compuestos con perfiles biológicos específicos .

Desarrollo de estrategias sintéticas

Los investigadores utilizan el ácido 1-(2-ciclopentilacetil)pirrolidina-3-carboxílico para desarrollar estrategias sintéticas para construir anillos de pirrolidina a partir de diferentes precursores cíclicos o acíclicos. Esto incluye estudiar la síntesis y las condiciones de reacción para crear nuevos compuestos con posibles aplicaciones terapéuticas .

Unión de proteínas enantioselectivas

La capacidad del anillo de pirrolidina para inducir diferentes perfiles biológicos en los candidatos a fármacos se debe en parte a su interacción con proteínas enantioselectivas. Esta interacción es una consideración clave en el diseño de fármacos, ya que afecta el modo de unión del fármaco y, en consecuencia, su potencial terapéutico .

Modificación de parámetros fisicoquímicos

La introducción del anillo de pirrolidina en las moléculas es una elección estratégica para modificar los parámetros fisicoquímicos. Esta modificación es esencial para optimizar los resultados de ADME/Tox, que son críticos para el éxito de los candidatos a fármacos .

Mejora de la actividad biológica

Se sabe que el anillo de pirrolidina mejora la actividad biológica de los compuestos. Su incorporación a las moléculas de fármacos puede conducir a un aumento de la potencia y la selectividad, convirtiéndolo en un andamiaje valioso en la química medicinal .

Formulación avanzada de fármacos

Las propiedades únicas del ácido 1-(2-ciclopentilacetil)pirrolidina-3-carboxílico se pueden explotar en la formulación avanzada de fármacos. Sus características estructurales pueden mejorar la administración, estabilidad y solubilidad de los fármacos, lo cual es crucial para el desarrollo de productos farmacéuticos eficaces y seguros .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

1-(2-Cyclopentylacetyl)pyrrolidine-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s pyrrolidine ring allows it to efficiently explore the pharmacophore space due to its sp3-hybridization, contributing to the stereochemistry of the molecule . This non-planarity, known as “pseudorotation,” enhances its ability to interact with different biomolecules. For instance, 1-(2-Cyclopentylacetyl)pyrrolidine-3-carboxylic acid has been shown to interact with enzymes involved in metabolic pathways, affecting their catalytic activity and overall biochemical reactions.

Cellular Effects

1-(2-Cyclopentylacetyl)pyrrolidine-3-carboxylic acid influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cell signaling pathways can lead to changes in the expression of specific genes, thereby altering cellular behavior. Additionally, 1-(2-Cyclopentylacetyl)pyrrolidine-3-carboxylic acid can impact cellular metabolism by influencing the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

The mechanism of action of 1-(2-Cyclopentylacetyl)pyrrolidine-3-carboxylic acid involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s pyrrolidine ring allows it to bind to specific enzymes and proteins, modulating their activity. This binding can result in either inhibition or activation of the target enzyme, depending on the nature of the interaction. Additionally, 1-(2-Cyclopentylacetyl)pyrrolidine-3-carboxylic acid can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(2-Cyclopentylacetyl)pyrrolidine-3-carboxylic acid can change over time. The compound’s stability and degradation play a crucial role in determining its long-term effects on cellular function. Studies have shown that 1-(2-Cyclopentylacetyl)pyrrolidine-3-carboxylic acid remains stable under specific conditions, allowing for prolonged observation of its effects on cells and tissues. Degradation of the compound can lead to changes in its activity and function, potentially resulting in different cellular responses over time .

Dosage Effects in Animal Models

The effects of 1-(2-Cyclopentylacetyl)pyrrolidine-3-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolic pathways. At higher doses, toxic or adverse effects may be observed. Studies have shown that there is a threshold effect, where the compound’s activity changes significantly beyond a certain dosage. It is essential to determine the optimal dosage to achieve the desired effects while minimizing potential toxicity .

Metabolic Pathways

1-(2-Cyclopentylacetyl)pyrrolidine-3-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing their activity and the overall metabolic flux. The compound’s impact on metabolic pathways can lead to changes in metabolite levels, affecting cellular metabolism and function. By modulating the activity of specific enzymes, 1-(2-Cyclopentylacetyl)pyrrolidine-3-carboxylic acid can alter the flow of metabolites through different pathways, leading to changes in cellular energy production and biosynthesis .

Transport and Distribution

The transport and distribution of 1-(2-Cyclopentylacetyl)pyrrolidine-3-carboxylic acid within cells and tissues are crucial for its activity and function. The compound interacts with transporters and binding proteins, facilitating its movement across cellular membranes and its localization within specific cellular compartments. These interactions can influence the compound’s accumulation and distribution, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of 1-(2-Cyclopentylacetyl)pyrrolidine-3-carboxylic acid plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall activity within the cell. Understanding the subcellular localization of 1-(2-Cyclopentylacetyl)pyrrolidine-3-carboxylic acid is essential for elucidating its mechanism of action and its effects on cellular function .

Propiedades

IUPAC Name |

1-(2-cyclopentylacetyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c14-11(7-9-3-1-2-4-9)13-6-5-10(8-13)12(15)16/h9-10H,1-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPDYAKCAZOGIHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC(=O)N2CCC(C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine](/img/structure/B1468459.png)

![methyl({1-[(oxolan-3-yl)methyl]-1H-pyrazol-4-yl}methyl)amine](/img/structure/B1468460.png)

![2-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1468461.png)

![{[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B1468462.png)

![1-[(3-Chlorophenyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B1468464.png)

![2-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1468469.png)

![2-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1468471.png)